
2,6-Dichloro-4-nitro-2'-methyl-4'-(N-ethyl-N-(2''-succinimidoethyl)amino)azobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene is a complex organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene typically involves a multi-step process. The starting material is often a substituted aniline derivative, which undergoes nitration to introduce the nitro group. This is followed by chlorination to add the chloro groups at the desired positions. The azo coupling reaction is then performed to introduce the azo linkage, and finally, the succinimidoethyl group is attached through an amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Hydrazo compounds: Formed by the reduction of the azo linkage.
Substituted derivatives: Formed by nucleophilic substitution of the chloro groups.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene involves its interaction with specific molecular targets. The nitro and chloro groups can participate in electrophilic and nucleophilic reactions, respectively, while the azo linkage can undergo reversible reduction and oxidation. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-nitroaniline: Shares the nitro and chloro groups but lacks the azo linkage and succinimidoethyl group.
2,6-Dichloro-4-nitrophenol: Similar in having nitro and chloro groups but differs in the presence of a hydroxyl group instead of an amino group.
2,6-Dichloro-4-(trifluoromethyl)aniline: Contains chloro groups and an amino group but has a trifluoromethyl group instead of a nitro group.
Uniqueness
2,6-Dichloro-4-nitro-2’-methyl-4’-(N-ethyl-N-(2’'-succinimidoethyl)amino)azobenzene is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the azo linkage, in particular, allows for reversible redox reactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
63133-77-7 |
|---|---|
Fórmula molecular |
C21H21Cl2N5O4 |
Peso molecular |
478.3 g/mol |
Nombre IUPAC |
1-[2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H21Cl2N5O4/c1-3-26(8-9-27-19(29)6-7-20(27)30)14-4-5-18(13(2)10-14)24-25-21-16(22)11-15(28(31)32)12-17(21)23/h4-5,10-12H,3,6-9H2,1-2H3 |
Clave InChI |
CVUMVJRUIDLKHS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


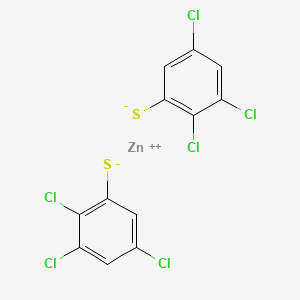
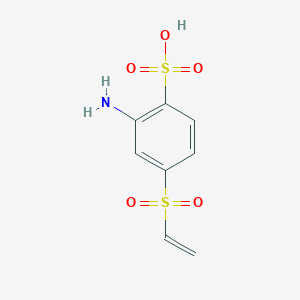
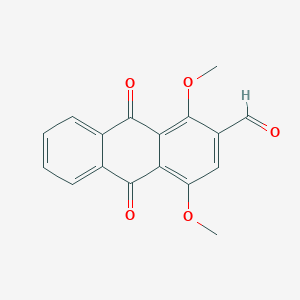
![1-[(2,3,3-Trichloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14496795.png)
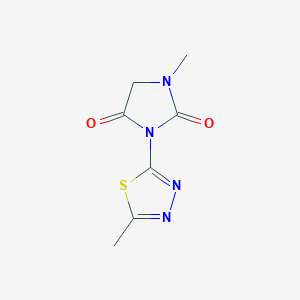
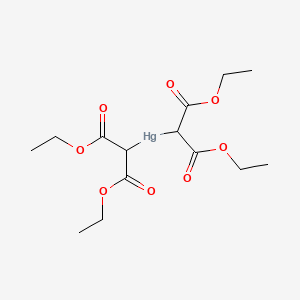
![{[(2-Methylprop-1-en-1-yl)sulfanyl]methyl}benzene](/img/structure/B14496812.png)
![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)
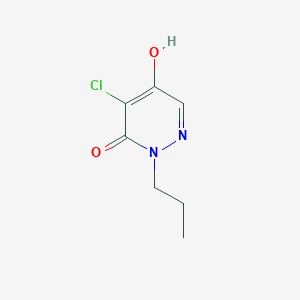
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
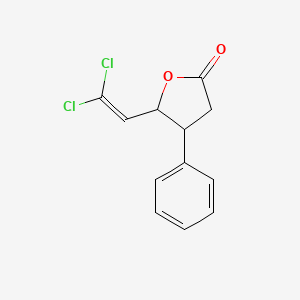
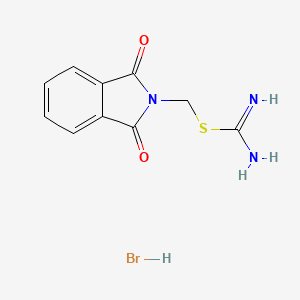

![2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate](/img/structure/B14496858.png)
